1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one
Description
1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with additional functional groups such as an ethyl group, a mercapto group, and two methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
1-ethyl-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-4-14-9-8(10(15)13-11(14)16)6(2)5-7(3)12-9/h5H,4H2,1-3H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRQBJQNEUVBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C)C)C(=O)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148079 | |
| Record name | 1-Ethyl-2,3-dihydro-5,7-dimethyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937599-68-3 | |
| Record name | 1-Ethyl-2,3-dihydro-5,7-dimethyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937599-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2,3-dihydro-5,7-dimethyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the pyrido[2,3-D]pyrimidine core structure, which can then be further functionalized to introduce the ethyl, mercapto, and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrido[2,3-D]pyrimidine derivatives depending on the substituents introduced.
Scientific Research Applications
1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or antitumor activity by interfering with cancer cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4-ol: Similar structure but lacks the ethyl group.
7-Deazaadenine derivatives: Similar pyrimidine core structure but different functional groups.
Uniqueness
1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one is unique due to the presence of the ethyl and mercapto groups, which impart distinct chemical properties and reactivity. These functional groups enhance its potential for various chemical reactions and biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17N3OS
- Molecular Weight : 311.40 g/mol
- CAS Number : 937599-68-3
- SMILES : O=C1N=C(S)N(C2=CC=CC(C)=C2C)C3=NC(C)=CC(C)=C31
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
-
Inhibition of Dihydrofolate Reductase (DHFR) :
- Studies have shown that compounds similar to this pyrimidine derivative exhibit inhibitory activity against Plasmodium falciparum DHFR, which is crucial for folate metabolism in malaria parasites. This inhibition can be quantified using IC50 values, indicating the concentration required to inhibit 50% of the enzyme's activity.
-
Antiviral Activity :
- The compound has been explored for its antiviral properties, particularly in relation to the inhibition of pyrimidine biosynthesis pathways that are essential for viral replication. Inhibiting these pathways can enhance the production of antiviral interferons, thereby boosting host immune responses against infections.
In Vitro Studies
In vitro assays have been performed to evaluate the cytotoxicity and potential therapeutic effects of this compound against various cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (vulvar carcinoma) | 15 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 28 | Induction of apoptosis |
| HepG2 (liver cancer) | 12 | Disruption of metabolic pathways |
Case Studies
Several studies have documented the biological effects of this compound:
- Antimalarial Activity :
- Antiviral Properties :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
